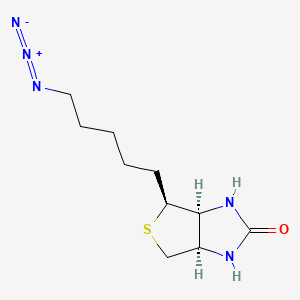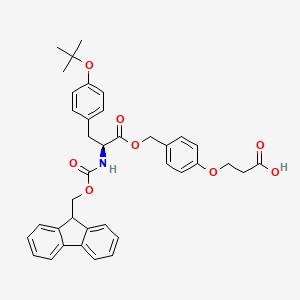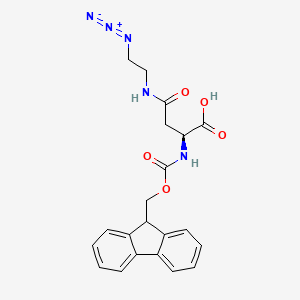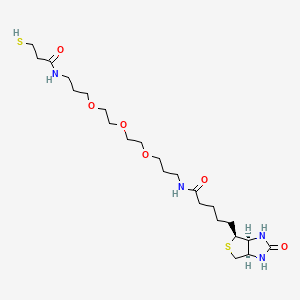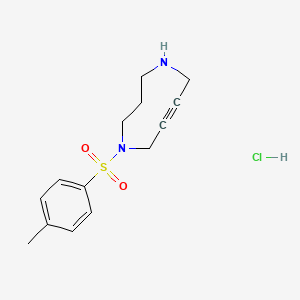
DACN(Tos)*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DACN(Tos)*HCl, also known as N-Diethylcarbamoyl-L-tosyl-L-phenylalanine-HCl, is a synthetic derivative of the amino acid L-phenylalanine. It is a highly potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) and is used in scientific research to study the effects of mGluR5 stimulation. DACN(Tos)*HCl is an important tool for understanding the role of mGluR5 in various physiological processes, including learning and memory, cognition, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
DACN(Tos)*HCl has been widely used in scientific research to study the effects of mGluR5 stimulation. It has been used in studies to investigate the role of mGluR5 in learning and memory, cognition, and neurodegenerative diseases. It has also been used to investigate the effects of mGluR5 stimulation on various cellular processes such as gene expression, protein phosphorylation, and calcium signaling.
Mecanismo De Acción
DACN(Tos)*HCl acts as a highly selective agonist of the mGluR5 receptor. It binds to the mGluR5 receptor and activates it, leading to the activation of downstream signaling pathways. These pathways then lead to a variety of physiological responses, including changes in gene expression, protein phosphorylation, and calcium signaling.
Biochemical and Physiological Effects
DACN(Tos)*HCl has been shown to have a variety of biochemical and physiological effects when used to activate the mGluR5 receptor. It has been shown to increase the activity of the enzyme cAMP-dependent protein kinase A (PKA), which is involved in a variety of cellular processes such as gene expression, protein phosphorylation, and calcium signaling. It has also been shown to increase the expression of the immediate early gene Arc, which is involved in learning and memory. Additionally, it has been shown to increase the levels of the neurotransmitter glutamate in the brain, which is involved in a variety of cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DACN(Tos)*HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the mGluR5 receptor, making it ideal for studying the effects of mGluR5 stimulation. It is also highly potent, with a low EC50 value, making it ideal for studying the effects of low concentrations of the drug. Additionally, it is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments.
One limitation of DACN(Tos)*HCl is that it is not a natural agonist of the mGluR5 receptor. This means that the effects of the drug may not be the same as those of a natural agonist, and it may not be suitable for studying the effects of natural agonists. Additionally, its effects may be limited to the mGluR5 receptor, and it may not be suitable for studying the effects of other receptors.
Direcciones Futuras
The use of DACN(Tos)*HCl in scientific research has opened up many potential future directions. One potential direction is to use DACN(Tos)*HCl to study the effects of mGluR5 stimulation on various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, DACN(Tos)*HCl could be used to investigate the effects of mGluR5 stimulation on addiction and reward pathways. Finally, DACN(Tos)*HCl could be used to study the effects of mGluR5 stimulation on various physiological processes, such as pain perception, inflammation, and immunity.
Métodos De Síntesis
DACN(Tos)*HCl is synthesized by a multi-step process starting with the reaction of L-phenylalanine with diethylcarbamoyl chloride in the presence of pyridine. The resulting carbamate is then reacted with tosyl chloride in the presence of benzotriazole and dimethylformamide. The final reaction product is then purified by crystallization, resulting in the formation of DACN(Tos)*HCl.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOSSXITQXUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DACN(Tos)*HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)
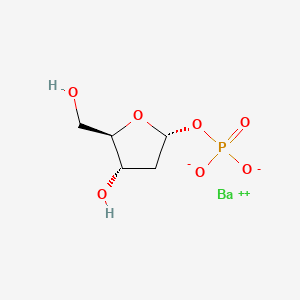
![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
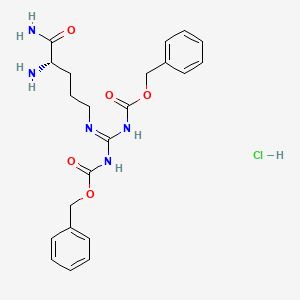
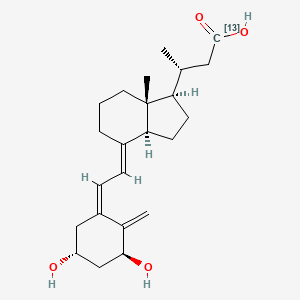
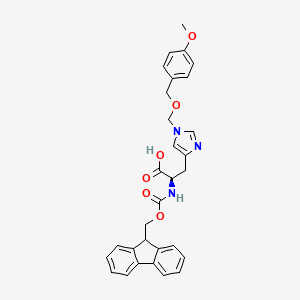
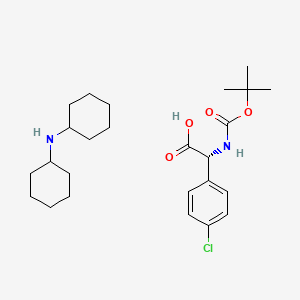
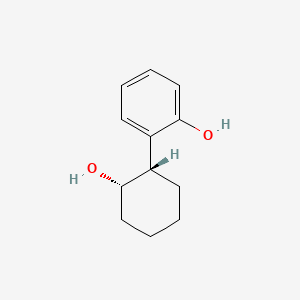
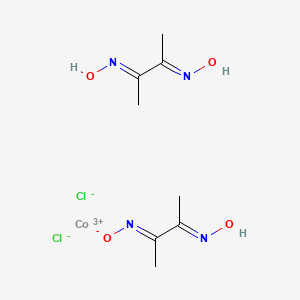
![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)
